REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1.C(=O)([O-])[O-].[Ca+2].Cl[C:19]([O:21][CH2:22][CH2:23][Cl:24])=[O:20]>COCCOCCOC.O>[Cl:24][CH2:23][CH2:22][O:21][C:19](=[O:20])[NH:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
420.5 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C=C1)OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1275 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Name
|
|
Quantity
|
375 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCCCl
|
Name
|
|
Quantity
|
135 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is subsequently stirred for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to run into this mixture in the course of 3 hours such that the reaction temperature
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
remains at 78°-80° C
|
Type
|
CUSTOM
|
Details
|
the reaction to completion
|
Type
|
TEMPERATURE
|
Details
|
is cooled to 35° C.
|
Type
|
CUSTOM
|
Details
|
The product which has precipitated
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
ClCCOC(NC1=CC(=C(C=C1)OC)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |